molecular formula C10H13ClN2 B14034111 2-Chloro-4-cyclohexylpyrimidine

2-Chloro-4-cyclohexylpyrimidine

Cat. No.: B14034111
M. Wt: 196.67 g/mol
InChI Key: NAMOMEXNHADNNA-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclohexylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine substituent at the 2-position and a cyclohexyl group at the 4-position of the pyrimidine ring. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety and reactivity influenced by the electron-withdrawing chlorine atom.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-cyclohexylpyrimidine

InChI

InChI=1S/C10H13ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

NAMOMEXNHADNNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclohexylpyrimidine typically involves the chlorination of 4-cyclohexylpyrimidine. One common method includes the reaction of 4-cyclohexylpyrimidine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

[ \text{C10H14N2} + \text{SOCl2} \rightarrow \text{C10H13ClN2} + \text{SO2} + \text{HCl} ]

In this reaction, thionyl chloride acts as a chlorinating agent, replacing a hydrogen atom with a chlorine atom at the second position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclohexylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-couplings to form C-C bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions typically occur under basic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-cyclohexylpyrimidine, 2-thio-4-cyclohexylpyrimidine, and 2-alkoxy-4-cyclohexylpyrimidine.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions but may include hydroxylated or dechlorinated derivatives.

    Coupling Reactions: Products include various C2-aryl pyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-cyclohexylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclohexylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Influence

The position and nature of substituents critically determine the reactivity, stability, and biological activity of pyrimidine derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications/Notes
2-Chloro-4-cyclohexylpyrimidine 2-Cl, 4-cyclohexyl High lipophilicity; potential for nucleophilic substitution at C2 Likely intermediate in drug synthesis (e.g., kinase inhibitors)
6-Chloro-4-hydroxypyrimidine 6-Cl, 4-OH Polar due to hydroxyl group; incompatible with strong acids/bases Used in laboratory synthesis; limited acute toxicity data available
4-Chloro-5-fluoro-2-methylpyridine 4-Cl, 5-F, 2-CH3 Enhanced metabolic stability via fluorine substitution Pharmaceutical building block (e.g., antiviral agents)
2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine 2-Br, 4-Cl, 6-NHC6H11 Halogen diversity increases cross-coupling reactivity; cyclohexyl enhances steric bulk Crystal structure resolved (Acta Cryst. Sect. E, 2011); potential ligand in catalysis

Reactivity and Stability

  • Halogen Effects : The chlorine atom in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to bromine in its bromo analog . However, bromine’s higher leaving-group ability makes it more reactive than chlorine in cross-coupling reactions.
  • Cyclohexyl vs. Hydroxyl Groups : The cyclohexyl group in this compound improves membrane permeability compared to the polar hydroxyl group in 6-chloro-4-hydroxypyrimidine, which may limit its bioavailability .
  • Stability Under Stress : Unlike 6-chloro-4-hydroxypyrimidine, which decomposes under extreme pH or oxidizing conditions , the cyclohexyl group in this compound likely enhances steric protection, reducing susceptibility to hydrolysis.

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